molecular formula C14H14F5NO2 B2639910 N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide CAS No. 2034386-89-3

N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2639910
CAS No.: 2034386-89-3
M. Wt: 323.263
InChI Key: TYKXHEQEPSKTHD-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group and a trifluoromethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide typically involves the following steps:

    Formation of the Difluorocyclohexyl Intermediate: The starting material, 4,4-difluorocyclohexanol, is synthesized through the fluorination of cyclohexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Coupling with Benzamide: The difluorocyclohexyl intermediate is then reacted with 2-(trifluoromethoxy)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the benzamide group to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide: Similar structure with a pyrrole group instead of a trifluoromethoxy group.

    N-(4,4-difluorocyclohexyl)-2-(trifluoromethyl)benzamide: Similar structure with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide is unique due to the presence of both difluorocyclohexyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO2/c15-13(16)7-5-9(6-8-13)20-12(21)10-3-1-2-4-11(10)22-14(17,18)19/h1-4,9H,5-8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKXHEQEPSKTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC=C2OC(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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